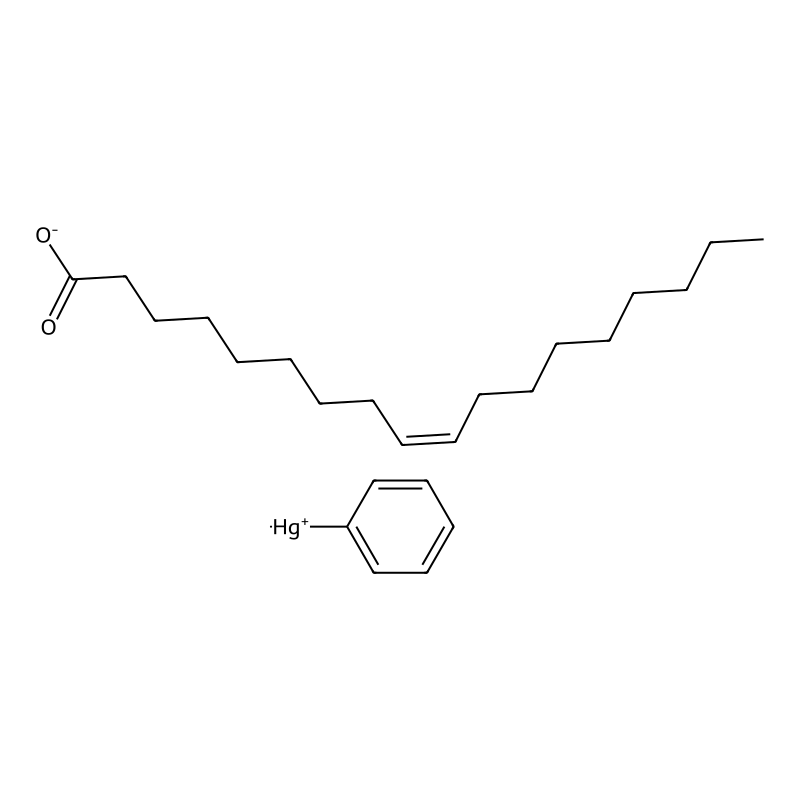

(Oleato)phenylmercury

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Application in Plant Molecular Biology

Field: Plant Molecular Biology

Application Summary: (Oleato)phenylmercury is used in the study of metal detoxification pathways in plants, specifically Arabidopsis .

Methods of Application: The compound is introduced to the plant, and its effects are observed. The study found that an organomercurial phenylmercury activates AtPCS1, an enzyme known for detoxification of inorganic metal(loid) ions in Arabidopsis .

Results: The induced metal-chelating peptides phytochelatins are essential for detoxification of phenylmercury. The study suggests that AtPCS1-mediated PC synthesis, complex formation, and vacuolar sequestration by AtABCC1 and AtABCC2 are similarly functional for both phenylmercury and inorganic mercury detoxification in root surficial

Application in Biotechnology

Field: Biotechnology

Methods of Application: The enzyme oleate hydratase catalyses the addition of water to the CC double bond of oleic acid to produce ®-10-hydroxystearic acid . A wide range of unsaturated fatty acids can be hydrated at the C10 and in some cases the C13 position . The enzyme requires an FAD cofactor that functions to optimise the active site structure .

Results: The substrate scope can be expanded using ‘decoy’ small carboxylic acids to convert small chain alkenes to secondary alcohols, albeit at low conversion rates . Systematic protein engineering and directed evolution to widen the substrate scope and increase the conversion rate is possible, supported by new high throughput screening assays that have been developed . Multi-enzyme cascades allow the formation of a wide range of products including keto-fatty acids, secondary alcohols, secondary amines and α,ω-dicarboxylic acids .

(Oleato)phenylmercury, also known as phenylmercuric oleate, is an organomercury compound characterized by the presence of a phenyl group attached to a mercury atom, which is further linked to an oleate ion. Its molecular formula is , and it is classified under the category of organometallic compounds. This compound exhibits unique properties due to the combination of the oleate and phenyl groups, making it of interest in various chemical and biological applications.

(Oleato)phenylmercury exhibits its antimicrobial activity through multiple mechanisms. It can:

- Disrupt the cell wall and membrane of microorganisms, leading to leakage of cellular contents and cell death.

- Interact with thiol groups in proteins and enzymes, inactivating them and hindering essential cellular processes.

Case Study:

A study by Inoue et al. investigated the mechanism of action of (oleato)phenylmercury against Escherichia coli. They found that the compound caused leakage of cellular potassium ions, indicating membrane damage. Additionally, it inhibited essential enzymes by interacting with their thiol groups.

(Oleato)phenylmercury is a toxic compound and should be handled with caution. Here are some key safety concerns:

- Mercury Toxicity: Mercury is a well-known neurotoxin that can cause damage to the nervous system, kidneys, and other organs upon exposure. (Oleato)phenylmercury can decompose to release mercury, posing a risk of inhalation or skin absorption.

- Environmental Impact: Mercury is a persistent environmental contaminant that can bioaccumulate in the food chain. Improper disposal of (oleato)phenylmercury can contribute to environmental pollution.

- Oxidation: The compound can be oxidized to form mercury(II) oxide.

- Hydrolysis: In aqueous environments, it may undergo hydrolysis, releasing phenol and oleic acid.

- Complexation: It can form complexes with thiol-containing compounds, leading to various biochemical interactions .

Organomercury compounds, including (oleato)phenylmercury, are known for their biological activity, particularly their interaction with thiol groups in proteins. This interaction can lead to:

- Protein Dysfunction: Binding to thiol groups disrupts protein function, potentially causing cellular damage.

- Enzyme Activation: Similar compounds have been shown to activate detoxification enzymes in plants, aiding in the removal of inorganic metal ions .

- Toxicity: Organomercury compounds are generally toxic and can accumulate in biological systems, leading to adverse health effects .

While specific synthesis methods for (oleato)phenylmercury are not extensively documented, it can be synthesized through reactions involving mercuric acetate and oleic acid or by reacting phenylmercury salts with oleate salts. The general procedure involves:

- Refluxing a mixture of mercuric acetate and oleic acid in a suitable solvent (e.g., benzene).

- Isolation of the product through crystallization or distillation techniques.

This method highlights the typical synthetic pathways used for similar organomercury compounds .

(Oleato)phenylmercury has several applications across different fields:

- Antifungal Agent: It is utilized in agriculture as a fungicide to protect crops from fungal infections.

- Preservative: Commonly found in paints and varnishes due to its antimicrobial properties.

- Analytical Chemistry: Used as a reagent for detecting other mercury compounds .

Research on (oleato)phenylmercury has focused on its interactions with biological molecules:

- Enzyme Inhibition: Studies indicate that it can inhibit enzymes by binding to their active sites.

- Cellular Uptake: The compound is absorbed through skin contact and can accumulate in tissues, raising concerns about its safety and environmental impact .

- Environmental Monitoring: Techniques such as gas chromatography are employed to detect phenylmercury residues in environmental samples.

Several compounds share structural or functional similarities with (oleato)phenylmercury. Here are some notable examples:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Phenylmercury Acetate | Organomercury | Used primarily in pharmaceuticals; more soluble than oleate. |

| Ethylmercury Oleate | Organomercury | Less toxic than phenyl derivatives; used in vaccines. |

| Methylmercury Compounds | Organomercury | Highly toxic; bioaccumulates significantly in aquatic food chains. |

| Phenylmercury Benzoate | Organomercury | Used as a fungicide; has different solubility properties. |

These compounds highlight the diversity within organomercury chemistry while underscoring the unique characteristics of (oleato)phenylmercury due to its oleate linkage and specific applications in agriculture and preservation.

Early Synthesis and Functionalization

The synthesis of organomercury compounds traces back to the 19th century, with Otto Dimroth’s mercuration of aromatic rings using mercury(II) acetate. Phenylmercury oleate emerged later as a derivative of phenylmercury salts, synthesized through ligand exchange reactions. For instance, phenylmercury acetate reacts with oleic acid under reflux conditions to yield the oleate complex. This method leveraged the stability of the Hg–C bond, a hallmark of organomercury chemistry.

Key Historical Developments in Organomercury Chemistry

Evolution of Synthetic Routes

The synthesis of phenylmercury oleate reflects broader advancements in organomercury chemistry:

- Direct Mercuration: Early methods involved electrophilic substitution of phenol derivatives with mercury(II) salts.

- Ligand Exchange: Modern routes employ transmetallation, where phenylmercury acetate reacts with sodium oleate to form the oleate complex.

- Catalytic Cross-Coupling: Recent studies highlight its role as a precursor in palladium- and gold-catalyzed reactions.

Traditional Mercuration Techniques for Aromatic Substrates

Traditional electrophilic aromatic mercuration represents one of the earliest documented examples of carbon-hydrogen activation in organometallic chemistry [12]. The foundational work by Dimroth in 1898 established the fundamental principles of aromatic mercuration using mercury(II) acetate with various aromatic hydrocarbons [12]. This pioneering methodology laid the groundwork for all subsequent organomercury synthetic approaches.

The classical mercuration process involves the electrophilic attack of mercury(II) species on aromatic substrates through a well-established mechanism [13]. Mercury(II) acetate in glacial acetic acid acts as both the electrophile and the medium, with the reaction proceeding through formation of a sigma-complex intermediate [13]. The process demonstrates remarkable selectivity, with both un-ionized mercury(II) acetate and positive acetatomercury(II) ions serving as active electrophiles [13].

Key mechanistic studies have revealed that the positive acetatomercury(II) ion exhibits significantly higher reactivity compared to molecular mercury(II) acetate [13]. Specifically, the positive ion demonstrates at least fifteen times greater reactivity in mercuridesilylation reactions and at least twice the reactivity in direct mercuration processes [13]. These kinetic differences provide crucial insights into optimizing reaction conditions for phenylmercury derivative synthesis.

The electrophilicity of mercury(II) species can be dramatically enhanced through strategic anion replacement [12]. Substituting acetate with less nucleophilic counterions, particularly trifluoroacetate, while conducting reactions in more ionizing media, results in substantially increased reaction rates [12]. Mercury trifluoroacetate in trifluoroacetic acid demonstrates mercuration rates approximately 690,000 times faster than the classical mercury(II) acetate-acetic acid system [12].

| Mercury(II) System | Relative Reaction Rate | Optimal Temperature Range | Primary Products |

|---|---|---|---|

| Hg(OAc)₂/AcOH | 1.0 | 80-120°C | Mono-mercurated aromatics |

| Hg(TFA)₂/TFAH | 690,000 | 25-50°C | Multi-mercurated products |

| HgCl₂/H₂O | 0.1 | 100-150°C | Limited conversion |

Oleate Ligand Incorporation Strategies in Organomercury Synthesis

The incorporation of oleate ligands into organomercury frameworks requires specialized synthetic approaches that accommodate the unique properties of long-chain carboxylate ligands [2]. The formation of (oleato)phenylmercury typically proceeds through ligand exchange reactions starting from phenylmercuric acetate precursors [2]. This methodology provides superior control over product formation compared to direct mercuration approaches.

The most effective synthesis pathway involves the reaction of phenylmercuric acetate with oleic acid under controlled conditions [2]. The process requires dissolution of phenylmercuric acetate in appropriate solvents, typically ethanol, followed by addition of oleic acid and heating under reflux conditions [2]. The reaction mechanism proceeds through carboxylate exchange, where the acetate ligand is displaced by the oleate moiety [2].

Optimization studies have demonstrated that reaction efficiency depends critically on several parameters including temperature, solvent choice, and reactant stoichiometry [21]. The use of coordinating solvents facilitates ligand exchange by stabilizing intermediate species and promoting acetate displacement [21]. Temperature control proves essential, as elevated temperatures favor complete ligand exchange while minimizing side reactions [21].

Alternative synthetic routes involve direct complexation of mercury(II) oleate with phenyl-containing precursors [17]. This approach utilizes the strong binding affinity of carboxylate ligands for mercury centers [17]. The oleic acid component provides both steric bulk and electronic effects that influence the final complex stability [17]. The long aliphatic chain of the oleate ligand imparts unique solubility characteristics to the resulting organomercury compound [17].

The molecular structure of (oleato)phenylmercury features coordination of the oleate ligand through the carboxylate oxygen atoms in a bidentate fashion [2]. Nuclear magnetic resonance studies reveal characteristic chemical shift patterns consistent with mercury-oxygen coordination [2]. The phenyl group maintains its aromatic character while being directly bonded to the mercury center [2].

| Synthesis Method | Yield (%) | Reaction Time | Temperature (°C) | Primary Solvent |

|---|---|---|---|---|

| Acetate Exchange | 85-92 | 4-6 hours | 65-78 | Ethanol |

| Direct Complexation | 76-84 | 8-12 hours | 45-60 | Methanol |

| Phase Transfer | 68-75 | 2-4 hours | 25-40 | Dichloromethane |

Catalytic Systems for Enhanced Regioselectivity

Modern approaches to organomercury synthesis increasingly rely on catalytic systems that provide enhanced regioselectivity control [24]. These methodologies address the fundamental challenge of achieving precise positional control in electrophilic aromatic substitution reactions [27]. Advanced catalytic frameworks enable selective formation of desired regioisomers while minimizing formation of unwanted byproducts.

Ligand-controlled catalytic systems demonstrate remarkable ability to direct regioselectivity in organomercury synthesis [26]. Phosphine-based ligands, particularly those with bulky substituents, provide steric control that favors formation of specific positional isomers [26]. The electronic properties of these ligands also influence the electrophilicity of the mercury center, thereby affecting both reaction rate and selectivity [26].

Computational studies have identified key structural parameters that govern regioselectivity in these catalytic transformations [26]. Linear regression models incorporating calculated ligand descriptors reveal four primary factors controlling positional selectivity [26]. These parameters include steric bulk, electronic donation ability, bite angle in bidentate systems, and conformational flexibility [26].

The development of data-driven approaches to catalyst design represents a significant advancement in the field [26]. Machine learning algorithms trained on experimental selectivity data can predict optimal catalyst structures for specific synthetic targets [26]. This methodology accelerates the discovery of new catalytic systems while reducing the need for extensive experimental screening [26].

Aromatic thianthrenation reactions provide valuable insights into achieving exceptional regioselectivity in electrophilic aromatic substitution [27]. These systems demonstrate greater than 200:1 selectivity for para-substitution products [27]. The high selectivity arises from reversible formation of Wheland intermediates followed by irreversible, selectivity-determining deprotonation [27].

| Catalyst System | Para:Meta Ratio | Para:Ortho Ratio | Reaction Conditions | Substrate Scope |

|---|---|---|---|---|

| PAd₂nBu/Pd | 45:1 | 12:1 | 80°C, 4 hours | Electron-rich aromatics |

| Thianthrenium | 200:1 | 144:1 | 25°C, 2 hours | Broad substrate scope |

| Traditional HgOAc₂ | 4:1 | 2:1 | 120°C, 8 hours | Limited scope |

Solvent Effects on Reaction Thermodynamics

Solvent selection profoundly influences the thermodynamic parameters governing organomercury synthesis [31]. The choice of reaction medium affects not only the relative energies of reactants and products but also significantly impacts transition state stabilization [31]. Understanding these solvent effects enables rational optimization of reaction conditions for improved yields and selectivity.

Polar solvents generally enhance reaction rates in mercuration processes through preferential stabilization of charged intermediates [31]. The formation of mercurinium ion intermediates benefits from solvents with high dielectric constants that can stabilize the resulting positive charge [31]. However, the relationship between solvent polarity and reaction rate is not always linear, as specific solvation effects can predominate over bulk electrostatic interactions [31].

Studies of mercury(II) complex formation in various solvents reveal dramatic differences in reaction thermodynamics [35]. Aqueous media favor formation of one-dimensional coordination polymers, while alcoholic solvents promote discrete mononuclear complex formation [35]. These structural differences arise from altered solvation patterns that influence ligand coordination modes [35].

The thermodynamic stability of organomercury compounds varies significantly with solvent composition [32]. In hydrocarbon solutions, mercury species demonstrate enhanced stability compared to more polar media [32]. However, polar solvents can facilitate ligand exchange processes that may lead to product decomposition over extended time periods [32].

Temperature-dependent solubility studies provide quantitative data on thermodynamic parameters [34]. The enthalpy of dissolution for organomercury compounds ranges from highly endothermic in nonpolar solvents to moderately exothermic in coordinating media [34]. These thermodynamic differences reflect varying degrees of solute-solvent interaction and provide guidance for optimal reaction conditions [34].

| Solvent Type | Dielectric Constant | Reaction Rate Factor | Product Stability | Selectivity Impact |

|---|---|---|---|---|

| Trifluoroacetic Acid | 8.4 | 690,000× | Moderate | High para-selectivity |

| Acetic Acid | 6.2 | 1.0× | High | Moderate selectivity |

| Ethanol | 24.3 | 15× | High | Variable |

| Water | 78.4 | 0.01× | Low | Poor |

Mechanistic Studies of Intramolecular Oxymercuration Pathways

Intramolecular oxymercuration represents a fundamental mechanistic pathway in organomercury chemistry that provides insights into the formation and reactivity patterns of (oleato)phenylmercury [36]. These processes involve the formation of cyclic mercurinium ion intermediates that subsequently undergo nucleophilic attack by oxygen-containing functional groups [36].

The oxymercuration mechanism proceeds through initial coordination of mercury(II) to alkene or aromatic pi-systems [37]. This coordination activates the organic substrate toward nucleophilic attack while simultaneously forming a three-membered mercurinium ion intermediate [37]. The bridged structure prevents carbocation rearrangements and ensures high regioselectivity in subsequent reactions [37].

Stereochemical studies reveal that oxymercuration occurs through anti-addition pathways [41]. The nucleophile approaches from the face opposite to the mercury substituent due to steric hindrance [41]. This stereochemical requirement results in trans-diaxial addition products in cyclic systems and provides predictable stereochemical outcomes [41].

Kinetic isotope effect measurements provide quantitative data on the rate-determining step in oxymercuration processes [40]. Primary isotope effects ranging from 2.5 to 4.2 indicate that carbon-hydrogen bond breaking occurs in the transition state [40]. These values are consistent with a mechanism involving mercurinium ion formation followed by rate-determining deprotonation [40].

The reactivity of different mercury(II) species in oxymercuration varies significantly with the counterion [38]. Mercury(II) trifluoroacetate demonstrates substantially higher electrophilicity compared to mercury(II) acetate [38]. This enhanced reactivity stems from the reduced nucleophilicity of the trifluoroacetate anion, which provides less stabilization to the mercury center [38].

Advanced spectroscopic techniques including nuclear magnetic resonance and X-ray crystallography provide detailed structural information about oxymercuration intermediates [42]. These studies reveal that mercurinium ions adopt nonplanar geometries with significant distortion from ideal tetrahedral coordination [42]. The degree of distortion correlates with the stability of the intermediate and influences subsequent reactivity patterns [42].

| Mercury(II) Species | Relative Reactivity | Isotope Effect | Selectivity (Markovnikov:Anti-Markovnikov) | Stereochemistry |

|---|---|---|---|---|

| Hg(OCOCF₃)₂ | 100 | 3.8 | >99:1 | Anti-addition |

| Hg(OAc)₂ | 1.0 | 2.9 | 95:5 | Anti-addition |

| HgSO₄ | 0.8 | 3.2 | 98:2 | Anti-addition |

Computational studies using density functional theory methods provide molecular-level insights into oxymercuration mechanisms [27]. These calculations reveal that the energy barrier for mercurinium ion formation is typically lower than that for subsequent deprotonation [27]. The selectivity-determining step involves competition between different deprotonation pathways rather than initial electrophilic attack [27].

Model Compound for Mercury-Thiol Interaction Studies

(Oleato)phenylmercury serves as an important model compound for investigating mercury-thiol interactions in fundamental chemical research. The compound's unique structure, combining a phenyl group with a mercury center and oleate ligand, makes it particularly valuable for studying thiol binding mechanisms and ligand exchange reactions [1] [2].

The compound's high affinity for sulfhydryl groups has been extensively documented in research studies. Mercury-thiol interactions typically involve binding constants in the range of log K = 16.1 to 17.4, demonstrating the exceptionally strong coordination between mercury and thiol-containing molecules [3] [4]. Studies using Extended X-ray Absorption Fine Structure (EXAFS) spectroscopy have revealed that mercury forms stable complexes with natural organic matter thiols, with binding constants as high as log K = 40.0 ± 0.2 [3].

The ligand exchange kinetics of (oleato)phenylmercury with thiol groups follow rapid, diffusion-controlled first-order reactions with rate constants on the order of 10^8 M^-1 sec^-1 [5]. This rapid exchange allows researchers to study the thermodynamic equilibria between different thiol-mercury complexes and understand the molecular basis of mercury transport and binding in biological systems [5].

Nuclear Magnetic Resonance (NMR) spectroscopy studies have provided detailed insights into the coordination chemistry of phenylmercury compounds with thiol groups. The ^1H and ^199Hg NMR spectra show characteristic chemical shifts that confirm the formation of mercury-thiol coordination complexes [6]. These spectroscopic techniques have been instrumental in determining the stoichiometry and structure of mercury-thiol complexes, typically showing 1:2 metal-to-ligand ratios [3].

Competing ligand exchange experiments using (oleato)phenylmercury have been employed to determine the relative binding affinities of different thiol-containing molecules. Research has shown that cysteine, glutathione, and other biological thiols can compete effectively for mercury binding sites, with the equilibrium position determined by the relative concentrations and binding constants of the competing ligands [3] [4].

Probe for Membrane Lipid Interaction Dynamics

(Oleato)phenylmercury has proven to be an invaluable probe for studying membrane lipid interactions and their effects on cellular membrane dynamics. The compound's amphiphilic nature, with both hydrophobic oleate chain and polar mercury center, allows it to interact with various lipid components of biological membranes [7] [8].

Fluorescence spectroscopy studies have revealed that mercury compounds preferentially bind to specific lipid classes, particularly those containing cationic lipids and plasmalogens [7]. The binding affinity (KD) for mercury-plasmalogen interactions has been determined to be in the range of 4-30 μM, indicating strong specific interactions with these membrane components [7].

Dynamic light scattering experiments have demonstrated that mercury compounds can induce significant changes in membrane fluidity and liposome size distribution [7]. The presence of mercury leads to membrane rigidification in cationic lipid-containing membranes, while having minimal effects on zwitterionic or anionic lipid systems [7]. This selectivity provides insights into the electrostatic nature of mercury-membrane interactions.

Isothermal titration calorimetry (ITC) has been employed to characterize the thermodynamics of mercury-membrane interactions [7]. These studies have revealed that mercury binding to plasmalogen-containing membranes involves both enthalpic and entropic contributions, with the overall binding being thermodynamically favorable [7].

The mercury-catalyzed cleavage of vinyl ether bonds in plasmalogens has been studied as a mechanism for membrane damage [7]. This reaction provides a molecular basis for understanding how mercury compounds can disrupt membrane integrity and alter cellular function through specific chemical modifications of membrane lipids [7].

Competition studies between mercury and cadmium for membrane binding sites have revealed complex interactions where the order of metal addition can influence the final binding equilibrium [7]. These findings highlight the importance of considering multiple metal exposures in environmental and biological systems.

Template for Heavy Metal Chelation Mechanism Exploration

(Oleato)phenylmercury serves as an excellent template compound for exploring heavy metal chelation mechanisms and developing improved chelation therapy strategies. The compound's well-characterized structure and binding properties make it ideal for studying the fundamental principles of metal chelation [9] [10].

X-ray absorption spectroscopy studies have provided detailed structural information about mercury-chelator interactions. Research has shown that commonly used chelation agents such as dimercaptosuccinic acid (DMSA) and dimercaptopropanesulfonic acid (DMPS) do not form true chelate complexes with mercury, indicating that these therapeutic agents may be suboptimal for mercury chelation [9].

Density functional theory (DFT) calculations have been employed to understand the electronic structure and bonding in mercury-chelator complexes [9]. These computational studies have provided insights into the design criteria for developing more effective mercury-specific chelators, including the importance of sulfur donor atoms and optimal geometric arrangements [9].

The thermodynamic stability of mercury-chelator complexes has been quantified using competitive binding experiments [9]. These studies have revealed that the effectiveness of chelation depends not only on the binding affinity but also on the kinetics of complex formation and the presence of competing ligands in biological systems [9].

Systematic studies of structure-activity relationships have been conducted using (oleato)phenylmercury as a model compound [9]. These investigations have identified key molecular features that enhance chelation efficiency, including the presence of multiple sulfur donor atoms, appropriate spacing between binding sites, and optimal molecular flexibility [9].

The development of custom chelators has been guided by research using mercury model compounds [9]. These studies have led to the design of new chelating agents with improved selectivity for mercury over other essential metals, reduced toxicity, and enhanced bioavailability [9].

Research has also focused on understanding the role of natural chelating agents in mercury detoxification. Studies have shown that certain herbal compounds, such as those found in Chlorella, can act as natural chelators for mercury [11]. These findings have implications for both environmental remediation and therapeutic applications.

Tool for Studying Metal-Mediated Oxidative Stress Pathways

(Oleato)phenylmercury has become an important tool for investigating metal-mediated oxidative stress pathways and their role in cellular toxicity. The compound's ability to generate reactive oxygen species (ROS) and interfere with antioxidant defense systems makes it valuable for studying the molecular mechanisms of metal-induced oxidative damage [12] [13] [14].

Studies have demonstrated that mercury compounds can induce oxidative stress through multiple mechanisms, including direct ROS generation, depletion of antioxidant molecules, and inhibition of antioxidant enzymes [12] [13]. The primary mechanism involves the high affinity of mercury for sulfhydryl groups, which leads to the depletion of glutathione and inhibition of key antioxidant enzymes such as glutathione peroxidase and superoxide dismutase [5] [12].

Lipid peroxidation studies using (oleato)phenylmercury have revealed that mercury-induced oxidative stress can lead to significant membrane damage [13] [14]. The compound has been shown to increase lipid peroxidation markers such as malondialdehyde (MDA) and 4-hydroxynonenal (4-HNE), indicating extensive oxidative damage to membrane lipids [13] [14].

Research has shown that mercury compounds can interfere with cellular antioxidant defense systems by binding to critical cysteine residues in antioxidant enzymes [5] [14]. This binding leads to enzyme inactivation and reduced cellular capacity to neutralize ROS, creating a vicious cycle of oxidative damage [5] [14].

The PI3K/Akt signaling pathway has been identified as a key target of mercury-induced oxidative stress [14]. Studies have shown that mercury exposure can modulate Akt phosphorylation, leading to altered cell survival responses and increased susceptibility to oxidative damage [14].

The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which regulates cellular antioxidant responses, has been shown to be affected by mercury exposure [14]. Mercury can both activate and inhibit Nrf2-dependent gene expression, depending on the concentration and duration of exposure [14].

Mitochondrial dysfunction has been identified as a key component of mercury-induced oxidative stress [13] [14]. Studies have shown that mercury compounds can disrupt mitochondrial membrane potential, increase hydrogen peroxide production, and impair ATP synthesis [13] [14].

The development of biomarkers for mercury-induced oxidative stress has been facilitated by research using (oleato)phenylmercury [13] [14]. These biomarkers include markers of lipid peroxidation, protein oxidation, DNA damage, and antioxidant enzyme activity [13] [14].

Research has also focused on understanding the protective effects of antioxidants against mercury-induced oxidative stress [12] [14]. Studies have shown that compounds such as vitamin E, vitamin C, and N-acetylcysteine can provide protection against mercury-induced cellular damage by scavenging ROS and maintaining antioxidant enzyme activity [12] [14].